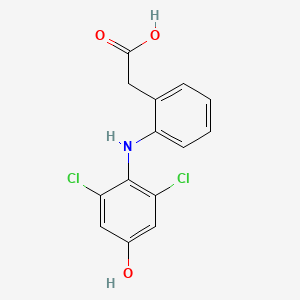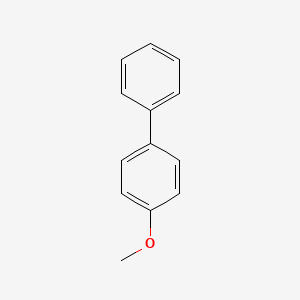
A-674563
Übersicht
Beschreibung
A-674563 ist ein kleines Molekül, das als selektiver Inhibitor von AKT1 wirkt, einer Serin-Threonin-Kinase, die an verschiedenen zellulären Prozessen wie Wachstum, Proliferation, Überleben und Stoffwechsel beteiligt ist . Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Wachstum von nicht-kleinzelligen Lungenkrebszellen und anderen Krebszelllinien zu hemmen .
Wissenschaftliche Forschungsanwendungen
A-674563 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und verwandte Signalwege zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf den Zellzyklusfortschritt und die Apoptose in verschiedenen Zelllinien.
Medizin: Als potenzieller Therapeutika zur Behandlung von Krebs, insbesondere nicht-kleinzelligen Lungenkrebs und akuter myeloischer Leukämie untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von AKT1, einem wichtigen Regulator von Zellwachstums- und Überlebenswegen. Die Verbindung bindet an die ATP-Bindungsstelle von AKT1, verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielen. Diese Hemmung führt zu einem veränderten Zellzyklusfortschritt und zur Induktion von Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
A-674563 primarily targets AKT1 , a serine-threonine kinase . AKT1 plays a central role in various cellular processes such as growth, proliferation, survival, and metabolism . In addition to AKT1, this compound also inhibits PKA and CDK2 .
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their activity. The inhibition of AKT1, PKA, and CDK2 leads to changes in cellular processes regulated by these kinases .
Biochemical Pathways
The inhibition of AKT1, PKA, and CDK2 by this compound affects several biochemical pathways. These pathways are involved in cellular growth, proliferation, survival, and metabolism .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The inhibition of AKT1, PKA, and CDK2 by this compound leads to a decrease in cellular growth and proliferation. For example, this compound has been found to be more effective at reducing the survival of non-small cell lung cancer (NSCLC) cells compared to a pan-AKT inhibitor .
Biochemische Analyse
Biochemical Properties
A-674563 functions as an inhibitor of AKT1 with a Ki value of 11 nM . It also exhibits inhibitory activity against other kinases, including protein kinase A (PKA), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK3β) . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways that are critical for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound inhibits cell growth more effectively than the pan-AKT inhibitor MK-2206 . The compound induces cell cycle arrest and apoptosis in these cells by modulating key signaling pathways, including the AKT and CDK2 pathways . Additionally, this compound has demonstrated anti-proliferative and cytotoxic effects in melanoma cells, where it induces apoptosis through both AKT-dependent and AKT-independent mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β and MDM2, which are involved in cell survival and proliferation . Furthermore, this compound also inhibits CDK2 activity, contributing to its anti-proliferative effects in cancer cells . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including weight loss and organ damage . These findings emphasize the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of AKT1 and CDK2 . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, this compound’s inhibition of GSK3β influences glycogen metabolism, further highlighting its impact on cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution is critical for its activity, as it allows this compound to interact with its target enzymes and exert its inhibitory effects .
Analyse Chemischer Reaktionen
A-674563 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion:
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere mit seinen aromatischen Ringen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidations- und Reduktionsmittel, während die Bedingungen je nach der gewünschten Reaktion variieren.
Hauptprodukte: Die primären gebildeten Produkte hängen von den spezifischen Reaktionen und Bedingungen ab, die angewendet werden.
Vergleich Mit ähnlichen Verbindungen
A-674563 ist in seiner selektiven Hemmung von AKT1 einzigartig im Vergleich zu anderen Pan-AKT-Inhibitoren wie MK-2206. Ähnliche Verbindungen umfassen:
MK-2206: Ein Pan-AKT-Inhibitor, der alle drei AKT-Isoformen angreift.
PHA-848125: Ein CDK2-Inhibitor mit einigen Überschneidungen in den Zielwegen.
H-89 2HCl: Ein PKA-Inhibitor mit breiteren Kinasehemmungsprofilen
This compound zeichnet sich durch seine höhere Wirksamkeit bei der Reduzierung des Überlebens von Krebszellen und seine selektive Hemmung von AKT1 aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Entwicklung macht .
Vorbereitungsmethoden
Die Synthese von A-674563 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren nachfolgende Reaktionen unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht readily available. Es ist bekannt, dass die Verbindung zur experimentellen Verwendung in Dimethylsulfoxid (DMSO) reconstituiert wird .
Eigenschaften
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-73-2 | |
| Record name | A-674563 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-674563 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-674563 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


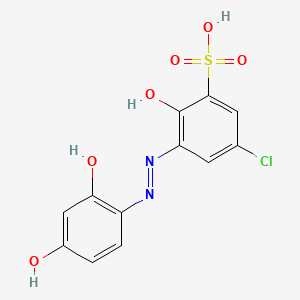

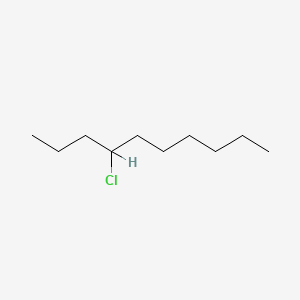

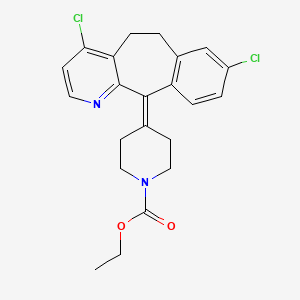
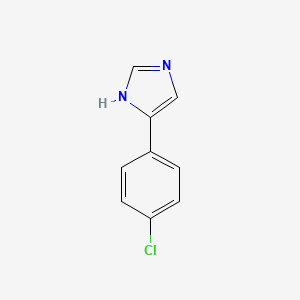

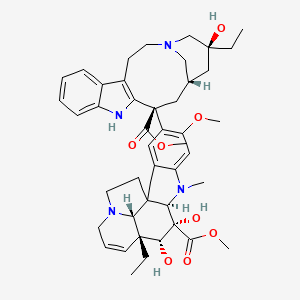
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)

